molecular formula C26H25N5O4S2 B2647917 ethyl 4-(2-((5-((thiophene-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 394215-21-5

ethyl 4-(2-((5-((thiophene-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2647917
CAS No.: 394215-21-5
M. Wt: 535.64
InChI Key: LCZANTXFJBDBPF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-((thiophene-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiophene-2-carboxamido methyl group, an m-tolyl (3-methylphenyl) moiety, and a thioacetamido benzoate ester.

Properties

IUPAC Name

ethyl 4-[[2-[[4-(3-methylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4S2/c1-3-35-25(34)18-9-11-19(12-10-18)28-23(32)16-37-26-30-29-22(15-27-24(33)21-8-5-13-36-21)31(26)20-7-4-6-17(2)14-20/h4-14H,3,15-16H2,1-2H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZANTXFJBDBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((5-((thiophene-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions The process may start with the preparation of the thiophene-2-carboxamide, followed by the formation of the triazole ring through cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-((thiophene-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while nucleophilic substitution of the benzoate ester could produce various substituted benzoates.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to ethyl 4-(2-((5-((thiophene-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate have shown enhanced cytotoxicity against melanoma and breast cancer cells. In particular, triazole derivatives have been reported to selectively inhibit cancer cell proliferation while sparing normal cells, making them promising candidates for targeted cancer therapies .

1.2 Antimicrobial Properties

Triazole derivatives are also recognized for their antibacterial and antifungal activities. This compound may possess similar properties due to its structural characteristics that allow interaction with microbial targets. Studies have demonstrated that certain triazole compounds can disrupt the synthesis of essential biomolecules in bacteria and fungi .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene or triazole derivatives. Key steps include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds to construct the triazole framework.
  • Thioether Formation : Introducing sulfur-containing groups to enhance biological activity.
  • Final Esterification : Reacting the intermediate with ethyl chloroacetate to yield the final ester product.

These synthetic pathways are crucial for optimizing the pharmacological properties of the compound .

Case Studies and Research Findings

Several case studies highlight the efficacy of triazole derivatives in medicinal applications:

StudyFocusFindings
PMC9416745Cytotoxicity against melanomaCompounds exhibited significant cytotoxic effects on melanoma cell lines with selectivity towards cancer cells.
MDPIAntioxidant propertiesTriazole derivatives demonstrated potent antioxidant activity compared to standard antioxidants like ascorbic acid.
MDPIAntibacterial activitySeveral synthesized triazole compounds showed effective inhibition of bacterial growth in vitro.

Mechanism of Action

The mechanism by which ethyl 4-(2-((5-((thiophene-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / Class Core Structure Key Substituents Biological Activity (Reported) Reference
Target Compound 1,2,4-Triazole - Thiophene-2-carboxamido methyl
- m-Tolyl
- Thioacetamido benzoate ester
Hypothesized: Anticancer
N'-Substituted 2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides 1,2,4-Triazole - Thiophen-2-ylmethyl
- Acetohydrazide
Antimicrobial
N-R-2-(5-(5-Methylpyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 1,2,4-Triazole - 5-Methylpyrazole
- Phenyl
- Acetamide
Antifungal
Alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates 1,2,4-Triazole - Phenethyl
- Acetimidate
Cytotoxic (in vitro)

Key Observations:

The thiophene-2-carboxamido methyl group may offer stronger π-π stacking interactions than pyrazole or furan substituents, improving target binding . The benzoate ester improves metabolic stability relative to hydrazides or imidates, which are prone to hydrolysis .

Synthesis Pathways :

  • The target compound likely follows a multi-step synthesis analogous to and :

  • Cyclization of a thiosemicarbazide precursor to form the triazole core.
  • Thioether formation via nucleophilic substitution (e.g., using ethyl chloroacetate).
  • Amidation or esterification for final functionalization .

Physicochemical Properties: Molecular Weight: Estimated ~550–600 g/mol (higher than acetohydrazide analogs due to the benzoate ester) .

Table 2: Comparative Bioactivity (Theoretical)

Compound Anticancer Potential Antimicrobial Potential Metabolic Stability
Target Compound High (triazole-thio + thiophene) Moderate High (ester group)
Acetohydrazide Analogs Low High (Gram-positive bacteria) Low
Pyrazole-Triazole Derivatives Moderate High (Candida spp.) Moderate
Phenethyl-Triazole Derivatives High (IC50 ~10 µM) Low Moderate

Discussion:

  • Anticancer Activity : The target compound’s triazole-thioether and thiophene groups align with mechanisms seen in EGFR or tubulin inhibitors . Its benzoate ester may prolong half-life in vivo compared to labile hydrazides .
  • Antimicrobial Activity: While less pronounced than acetohydrazides, the thiophene moiety could target bacterial membrane proteins .
  • Toxicity : The m-tolyl group may reduce hepatotoxicity risks compared to halogenated aryl analogs .

Biological Activity

Ethyl 4-(2-((5-((thiophene-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various organic synthesis techniques. The key steps often include:

  • Formation of the Triazole Ring : The compound is synthesized through the reaction of thiophene derivatives with hydrazine or similar reagents to form the triazole structure.
  • Thioether Formation : The incorporation of thioether functionalities is achieved via nucleophilic substitution reactions involving thiols.
  • Amidation : The carboxamide group is introduced through acylation reactions with amines.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Compound MIC (µg/mL) Target Organisms
Ethyl 4-(...)6.25K. pneumoniae, E. coli
Control (Oxytetracycline)15.6Various Gram-positive bacteria

The above table illustrates that the compound exhibits a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating potent antibacterial activity .

Antioxidant Properties

In addition to its antimicrobial effects, this compound has also been evaluated for its antioxidant capabilities. Research shows that it possesses higher antioxidant activity compared to traditional antioxidants like butylated hydroxytoluene (BHT). This is measured through assays that evaluate the reducing power and free radical scavenging abilities.

Test Compound Reducing Power (µM Fe²⁺)
Ethyl 4-(...)106.25
BHT70.61
Ascorbic Acid103.41

These results suggest that ethyl 4-(...) can effectively reduce oxidative stress in biological systems .

Anticancer Potential

The triazole ring structure is known for its role in anticancer therapies. Compounds containing this moiety have demonstrated chemopreventive and chemotherapeutic effects against various cancer cell lines. Studies have shown that modifications to the thiophene and triazole components can enhance cytotoxicity against cancer cells .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of compounds related to ethyl 4-(...). For example:

  • Study on Antimicrobial Efficacy : A study published in MDPI reported that triazole derivatives exhibited potent activity against resistant bacterial strains, with a focus on their mechanism of action involving disruption of bacterial cell wall synthesis .
  • Antioxidant Evaluation : Another study highlighted the antioxidant properties of similar compounds, demonstrating their potential in reducing oxidative damage in cellular models .
  • Cancer Cell Line Studies : Research has shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a pathway for developing novel anticancer agents .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-triazole core in this compound?

The 1,2,4-triazole ring can be synthesized via cyclization reactions using hydrazine derivatives. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol under acidic conditions (glacial acetic acid) yields triazole derivatives . Alternative methods involve cyclizing potassium dithiocarbazate with hydrazine hydrate, as demonstrated in thiophene-triazole hybrid syntheses . Key considerations include solvent choice (e.g., ethanol for solubility), reaction time (4–6 hours), and post-reaction purification via filtration or recrystallization.

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., m-tolyl protons at ~6.7–7.2 ppm, thiophene carboxamido carbonyl at ~165 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ peak matching theoretical mass).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as shown in analogous triazole-benzoate structures .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase assays for anticancer potential) .
  • Cell Viability : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC50_{50} calculations .
  • Antiviral Activity : Use plaque reduction assays (e.g., influenza A/H1N1) with viral titer quantification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Variation : Replace the m-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density and binding affinity .
  • Linker Modification : Replace the thioacetamido bridge with sulfonyl or carbonyl groups to alter conformational flexibility and metabolic stability .
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity data .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization : Ensure consistent cell lines (e.g., ATCC-certified), incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
  • Purity Validation : Characterize compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
  • Mechanistic Follow-Up : Conduct target engagement assays (e.g., thermal shift assays) to confirm direct protein binding .

Q. What advanced methods elucidate the compound’s mechanism of action?

  • Molecular Docking : Simulate binding to targets like EGFR or COX-2 using AutoDock Vina, with force fields (e.g., AMBER) to refine poses .
  • Kinetic Studies : Perform stopped-flow spectroscopy to measure inhibition constants (KiK_i) for enzyme targets.
  • Metabolite Profiling : Use LC-MS/MS to identify Phase I/II metabolites in hepatic microsomes, assessing metabolic stability .

Methodological Challenges

Q. How to develop a robust analytical method for quantifying this compound in biological matrices?

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for serum/plasma.
  • HPLC Conditions : Optimize with a C18 column, mobile phase (0.1% formic acid in water:acetonitrile), and UV detection at 254 nm .
  • Validation Parameters : Assess linearity (1–100 ng/mL), recovery (>80%), and intra-/inter-day precision (<15% RSD) .

Q. What cross-disciplinary approaches enhance research on this compound?

  • Environmental Fate : Apply atmospheric chemistry models (e.g., GEOS-Chem) to predict degradation pathways and persistence, referencing DOE frameworks for pollutant tracking .
  • Chemical Engineering : Explore continuous-flow synthesis to improve yield and reduce waste, leveraging membrane separation technologies (e.g., nanofiltration) .

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